molecular formula C13H16ClNO2 B2645604 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride CAS No. 2344685-54-5

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride

Cat. No. B2645604
M. Wt: 253.73
InChI Key: GKMIISJJPLJXAM-UHFFFAOYSA-N
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Description

“3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride” is a chemical compound with the CAS Number: 2344685-54-5 . Its IUPAC name is (1R,5R)-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride . The molecular weight of this compound is 253.73 .


Synthesis Analysis

The synthesis of compounds similar to “3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride” has been a subject of research due to their biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride” is characterized by a bicyclic scaffold . The InChI code for this compound is 1S/C13H15NO2.ClH/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H .

Scientific Research Applications

Efficient Synthesis Approaches

  • An efficient synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride was described, showcasing a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde. This synthesis highlights the compound's potential as an intermediate in the production of more complex molecules (Connolly et al., 2010).

Novel Synthetic Routes and Applications

  • Research into the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives by the Aza-Prins reaction opens new routes toward asymmetric synthesis of related derivatives (Mahía et al., 2017).
  • The synthesis of 4H-benzo[b]pyran derivatives using a new basic catalyst, silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO), showcases the catalytic applications of related bicyclic structures (Hasaninejad et al., 2011).

Conformational and Structural Studies

  • Studies on the conformational preferences of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives provide insight into the stereochemical properties of these compounds and their potential in drug design (Diez et al., 1991).

Methodological Innovations

  • A novel and versatile method for the enantioselective synthesis of tropane alkaloids through hydroxylated 8-azabicyclo[3,2,1]octan-3-ones and 9-azabicyclo[3,3,1] nonan-3-ones illustrates the application of related structures in the synthesis of biologically active compounds (Mao et al., 2014).

properties

IUPAC Name

3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMIISJJPLJXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2=O)CN1CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride

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